4-((2-Isopropoxyethyl)amino)benzoic acid
Description
4-((2-Isopropoxyethyl)amino)benzoic acid is a para-substituted benzoic acid derivative characterized by an isopropoxyethyl amino group (-NH-CH2-CH2-O-iPr) at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyethylamino)benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-8-7-13-11-5-3-10(4-6-11)12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
XWOOMWGVTIZOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((2-Isopropoxyethyl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-isopropoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-((2-Isopropoxyethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carboxylic acid group to an alcohol.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
4-((2-Isopropoxyethyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Isopropoxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Analogs:
Structural Implications :
- Aminoether Chain: The isopropoxyethyl group in the target compound enhances hydrophilicity compared to hydrophobic aryl groups (e.g., sulfonylphenyl in ). However, it is less polar than imine or azo linkages (e.g., SB1 , Dabcyl ).
Spectral Characterization
Key Spectral Data from Analogs:
Inference for Target Compound :
- UV: Expected absorption near 260–280 nm (aromatic π→π* transitions) and 330–350 nm (n→π* from aminoether).
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1250 cm⁻¹ (C-O-C ether), and ~3300 cm⁻¹ (N-H stretch).
Reported Activities of Analogs:
- Antimicrobial/Anticancer: Azetidinone and thiazolidinone derivatives (e.g., SS3, SS4 ) showed activity against bacterial strains and tumor cells, attributed to β-lactam ring reactivity.
- Insecticidal : Thiosemicarbazides (e.g., ) exhibited larvicidal effects (LC50 = 12–45 ppm) via inhibition of acetylcholinesterase.
- Antileukemic : Steroidal esters of 4-Me-CABA (e.g., ) demonstrated cytogenetic effects against leukemia cells, linked to DNA alkylation.
Target Compound Hypotheses :
- The aminoether chain may enhance blood-brain barrier penetration compared to bulkier analogs (e.g., sulfonamides ), but reduce enzymatic stability versus cyclic derivatives (e.g., azetidinones ).
- Potential applications in CNS-targeted therapies or prodrug design due to its balance of hydrophilicity and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
